Cyclopentyl-pyridin-3-ylmethyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-11(5-1)13-9-10-4-3-7-12-8-10/h3-4,7-8,11,13H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXMRQTOXSRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Amine and Heterocyclic Chemistry
Amines are fundamental organic compounds derived from ammonia, classified based on the number of hydrocarbon groups attached to the nitrogen atom. libretexts.org Primary (1°), secondary (2°), and tertiary (3°) amines feature one, two, and three such groups, respectively. Cyclopentyl-pyridin-3-ylmethyl-amine is a secondary amine, possessing two carbon-based substituents bonded to its nitrogen atom. The nitrogen's lone pair of electrons is a defining feature of amines, rendering them basic and nucleophilic. byjus.com Physical properties of amines, such as boiling point and solubility, are heavily influenced by their capacity for hydrogen bonding; primary and secondary amines can act as hydrogen bond donors, leading to higher boiling points than tertiary amines of similar molecular weight. vedantu.comlibretexts.org
Emerging Significance of Pyridine Based Chemical Scaffolds
The pyridine (B92270) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals. rsc.org Its versatility allows it to serve as a bioisostere for benzene (B151609) rings while offering distinct advantages, such as improved solubility, metabolic stability, and binding interactions with biological targets. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at receptor sites. nih.gov
The significance of this scaffold is underscored by its prevalence in pharmaceuticals. A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring. rsc.org These drugs span a wide range of therapeutic areas, with 33% targeting cancer and 20% acting on the central nervous system (CNS). nih.govrsc.org Globally, the pyridine nucleus is a component in over 7,000 existing drug molecules, including well-known medicines like the proton pump inhibitor omeprazole, the antiviral atazanavir, and the kinase inhibitor imatinib. rsc.orgnih.gov This consistent success in drug discovery highlights the enduring importance of pyridine-based structures in the development of new therapeutic agents. nih.gov
Research Trajectory of Analogous Chemical Entities
Advanced Strategies for the Preparation of this compound
The preparation of the target molecule can be approached by forming the central amine linkage as the key step, typically via reductive amination. This process involves reacting a pyridine-based aldehyde or ketone with a cyclopentyl-based amine, or vice versa. Advanced strategies focus on maximizing yield, purity, and stereochemical control.
Stereoselective Approaches in Cyclopentyl Moiety Incorporation
While this compound itself is achiral, the introduction of substituents on the cyclopentyl ring would create stereocenters. Achieving stereoselectivity is a crucial aspect of modern pharmaceutical synthesis. nih.gov Methodologies for preparing enantiomerically pure derivatives would rely on using chiral starting materials or asymmetric synthesis.
Key strategies include:
Use of a Chiral Pool: The synthesis can commence from an enantiomerically pure cyclopentylamine derivative. Chiral cyclopentylamines can be prepared through various routes, including the ring-opening of bicyclic aziridines, providing multifunctionalized chiral products. rsc.org
Asymmetric Hydrogenation: An alternative approach involves the asymmetric hydrogenation of an enamine precursor. Transition metal catalysts with chiral ligands are widely used for the hydrogenation of enamines and imines to produce chiral amines with high enantioselectivity. acs.org
Resolution of Racemates: A classical method involves the preparation of a racemic mixture of a chiral cyclopentylamine precursor, followed by resolution using a chiral resolving agent to separate the enantiomers.
These asymmetric methods are fundamental for producing single-enantiomer drugs, which often exhibit improved efficacy and safety profiles. nih.gov
Regioselective Functionalization of the Pyridine Ring
Ensuring the correct connectivity at the 3-position of the pyridine ring is critical to avoid the formation of 2- or 4-substituted isomers. This can be achieved either by starting with a pre-functionalized pyridine ring or by constructing the ring itself with the desired substitution pattern.
De Novo Ring Synthesis: Heterocyclic synthesis methods, such as Hantzsch-type reactions or multi-component coupling sequences, allow for the construction of the pyridine ring from acyclic precursors. This approach offers excellent control over the regiochemistry by selecting appropriately substituted starting materials.
C-H Functionalization: Directing group-assisted C-H functionalization of pyridine itself is a powerful tool, though achieving selectivity for the 3-position can be challenging. More commonly, a 3-substituted pyridine, such as 3-methylpyridine (B133936) (γ-picoline), is the starting point.
Pyridyne Intermediates: The generation of 3,4-pyridyne intermediates from 3-halopyridines allows for subsequent regioselective addition of nucleophiles to furnish 3,4-disubstituted pyridine derivatives. nih.gov
Lewis Acid Activation: The pyridine ring can be activated by a Lewis acid (e.g., BF₃·OEt₂), which facilitates the regioselective nucleophilic addition of anions, typically at the C4 position. acs.org
Starting with commercially available pyridine-3-carboxaldehyde or 3-(aminomethyl)pyridine (B1677787) ensures the correct isomer is formed.
Amine Formation Reactions in the Context of the Methylamine (B109427) Linker
The most direct and widely used method for constructing the secondary amine linkage in this compound is reductive amination. This reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. Two primary pathways are viable:
Pathway A: Reaction of pyridine-3-carboxaldehyde with cyclopentylamine.
Pathway B: Reaction of cyclopentanone (B42830) with 3-picolylamine (pyridin-3-ylmethanamine).
A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of conditions. nih.govmdpi.com The choice of reagent can be critical for tolerating other functional groups within the molecule.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Room Temp | Inexpensive, readily available | Can reduce aldehydes/ketones directly; pH control may be needed |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, pH 5-6 | Reduces iminium ions much faster than ketones/aldehydes | Highly toxic (cyanide release at low pH) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temp | Mild, effective for a wide range of substrates, no pH control needed | More expensive, moisture-sensitive |
| Pyridine-Borane Complex (C₅H₅N·BH₃) | Methanol, often with molecular sieves | Mild, selective for the imine, stable | Slower reaction times may be required sciencemadness.org |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ (1-100 bar), Pd/C, PtO₂, or Raney Ni; various solvents | "Green" (water is the only byproduct), scalable | Requires specialized pressure equipment; catalyst may reduce other functional groups (e.g., pyridine ring) |
Synthesis of Structural Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry. Modifications can be targeted at either the pyridine ring or the cyclopentyl group.
Pyridine Ring Derivatization Methods
The pyridine ring is electron-deficient and can undergo a variety of chemical transformations to introduce new functional groups.
Electrophilic Aromatic Substitution: This is generally difficult on the pyridine ring itself due to the deactivating effect of the nitrogen atom. Reactions such as nitration or halogenation require harsh conditions and typically proceed at the 3-position (if vacant) or 5-position.
Nucleophilic Aromatic Substitution (SₙAr): This reaction is more favorable, especially on pyridines bearing a good leaving group (e.g., a halide) at the 2-, 4-, or 6-positions. A halo-derivative of the parent molecule could be reacted with various nucleophiles (amines, alkoxides, thiols) to generate a diverse library of analogs.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. The resulting pyridine N-oxide is more susceptible to both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions). mdpi.com
Metal-Catalyzed Cross-Coupling: Halogenated pyridine precursors can undergo a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, or amino groups.
| Reaction Type | Typical Reagents | Position(s) Functionalized | Group Introduced |
|---|---|---|---|
| Halogenation | Br₂, Oleum | 5-position | -Br |
| N-Oxidation | m-CPBA | Pyridine Nitrogen | N⁺-O⁻ |
| Suzuki Coupling (on 5-bromo analog) | Ar-B(OH)₂, Pd catalyst, base | 5-position | Aryl group (-Ar) |
| Buchwald-Hartwig Amination (on 5-bromo analog) | R₂NH, Pd catalyst, base | 5-position | Amino group (-NR₂) |
Cyclopentyl Group Modification Techniques
Direct functionalization of the saturated cyclopentyl ring is challenging due to the chemical inertness of its C(sp³)-H bonds. However, advanced synthetic methods offer potential routes for modification.
Free-Radical Halogenation: This non-selective method can introduce a halogen (e.g., bromine) onto the cyclopentyl ring, which can then be displaced by other nucleophiles. This approach typically yields a mixture of products.
Directed C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of aliphatic scaffolds. nih.gov This strategy often requires a directing group to position the metal catalyst near a specific C-H bond. For this compound, the secondary amine itself could potentially act as a directing group to functionalize the C-H bonds at the C2 position of the cyclopentyl ring.
C-H Esterification: Recent methods allow for the direct conversion of unactivated C(sp³)–H bonds into ester groups using copper catalysis. acs.org For a cyclopentyl ring, this reaction would likely favor the secondary C-H bonds, leading to a mixture of isomers.
These techniques, while sometimes limited by issues of selectivity, provide pathways to novel analogs with modified pharmacokinetic or pharmacodynamic properties. nih.gov
Diversification of the Methylamine Linker
The secondary amine functionality within this compound serves as a key site for a variety of chemical transformations. These reactions allow for the introduction of a wide range of substituents, thereby enabling the exploration of the chemical space around this scaffold. The primary methods for the diversification of the methylamine linker include N-alkylation, N-arylation, acylation, and sulfonylation.
N-Alkylation
The introduction of an additional alkyl group onto the nitrogen atom of this compound can be achieved through N-alkylation. This reaction typically involves the treatment of the secondary amine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is necessary to neutralize the hydrogen halide that is formed as a byproduct. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. It is important to note that the direct alkylation of secondary amines can sometimes lead to the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine undergoes further alkylation. Careful control of reaction conditions, such as the stoichiometry of the reactants, is often required to favor the formation of the desired tertiary amine.
N-Arylation
The formation of a carbon-nitrogen bond between an aromatic ring and the methylamine linker is a pivotal transformation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose. This reaction enables the coupling of amines with aryl halides or triflates. In the context of diversifying this compound, this would involve reacting the secondary amine with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as Xantphos), and a base (commonly sodium tert-butoxide). The choice of ligand is crucial for the efficiency and scope of the reaction. This methodology provides access to a broad range of N-aryl derivatives, which are prevalent in many biologically active compounds.
Acylation
Acylation of the methylamine linker introduces an acyl group, forming an amide. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrochloric acid or carboxylic acid byproduct. The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction is generally high-yielding and provides a straightforward method for introducing a variety of acyl functionalities.
Sulfonylation
Similar to acylation, sulfonylation introduces a sulfonyl group to the nitrogen atom, resulting in the formation of a sulfonamide. This transformation is typically achieved by reacting the secondary amine with a sulfonyl chloride in the presence of a base. The reaction mechanism is analogous to acylation, with the nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride. Sulfonamides are a common functional group in many pharmaceutical agents.
The table below summarizes the key transformations for the diversification of the methylamine linker in this compound.
| Transformation | Reagents | Functional Group Introduced | Product Class |
| N-Alkylation | Alkyl Halide, Base | Alkyl | Tertiary Amine |
| N-Arylation | Aryl Halide, Palladium Catalyst, Ligand, Base | Aryl | N-Aryl Amine |
| Acylation | Acyl Chloride or Anhydride, Base | Acyl | Amide |
| Sulfonylation | Sulfonyl Chloride, Base | Sulfonyl | Sulfonamide |
These methodologies underscore the versatility of the secondary amine in this compound as a handle for chemical modification, enabling the synthesis of a diverse library of derivatives for further investigation.
In Vitro Biological Activity Profiling
Information regarding the in vitro biological activity of this compound is not available in the public domain. This includes a lack of data on its interactions with biological targets, which is fundamental to understanding its pharmacological potential.
Receptor Binding Assays and Ligand Interaction Studies
There is no published research detailing receptor binding assays or ligand interaction studies for this compound. Therefore, its affinity and selectivity for any specific receptors are unknown.
Without receptor binding assay data, the affinity (often measured as Ki or Kd values) and selectivity profile of this compound against a panel of receptors have not been determined.
Enzyme Inhibition Kinetics and Mechanism
No studies on the enzyme inhibition kinetics of this compound have been published. Consequently, there is no information on whether this compound acts as an enzyme inhibitor, its potency (e.g., IC50 or Ki values), or its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cell-Based Functional Assays
Functional assays in cellular models are crucial for understanding the biological effects of a compound. However, no data from cell-based functional assays for this compound have been reported in the scientific literature.
There is no information available on whether this compound can modulate any specific cellular pathways.
The biological response of relevant cell models to this compound has not been documented. Therefore, its cellular effects, such as potential cytotoxicity, effects on cell proliferation, or other functional responses, remain uncharacterized.
In Vivo Efficacy Assessment in Disease Models (Preclinical)
Pharmacological Impact on Disease Progression in Animal Models
Information not available.
Structure Activity Relationship Sar and Structural Optimization of Cyclopentyl Pyridin 3 Ylmethyl Amine Analogs
Systematic Exploration of Molecular Modifiers
A systematic modification of the lead compound, Cyclopentyl-pyridin-3-ylmethyl-amine, would involve the synthesis and biological evaluation of a library of analogs. The data gathered from these studies would help in building a comprehensive SAR profile.
The cyclopentyl group is a key hydrophobic component that likely contributes to the compound's binding affinity, potentially through interactions with a hydrophobic pocket in the target protein. Alterations to this moiety would aim to probe the size, shape, and conformational requirements of this binding site.
Key modifications could include:
Ring Size Variation: Expanding or contracting the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl, cycloheptyl) would help determine the optimal ring size for fitting into the hydrophobic pocket.
Introduction of Unsaturation: The synthesis of cyclopentenyl or cyclopentadienyl (B1206354) analogs could explore the impact of conformational rigidity and potential π-π interactions.
Substitution on the Ring: Introducing small alkyl or polar substituents (e.g., methyl, hydroxyl, amino) at various positions on the cyclopentyl ring could identify additional binding interactions or potential steric hindrances.
A hypothetical SAR study might yield data similar to that presented in Table 1, illustrating the impact of these modifications on biological potency.
| Analog | Cyclopentyl Moiety Modification | Relative Potency |
|---|---|---|
| Reference Compound | Cyclopentyl | 1.0 |
| Analog 1 | Cyclobutyl | 0.7 |
| Analog 2 | Cyclohexyl | 1.2 |
| Analog 3 | 1-Methylcyclopentyl | 0.9 |
| Analog 4 | 3-Hydroxycyclopentyl | 1.5 |
The pyridine (B92270) ring is a critical pharmacophoric element, likely involved in hydrogen bonding or π-stacking interactions with the biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position is crucial for proper orientation within the binding site.
Systematic substitutions on the pyridine ring would be necessary to map the electronic and steric requirements for optimal activity. Modifications could include:
Positional Isomers: Moving the methylamine (B109427) side chain to the 2- or 4-position of the pyridine ring would assess the geometric importance of the 3-substitution pattern.
Introduction of Substituents: Placing various electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CN) groups at the 2-, 4-, 5-, and 6-positions of the pyridine ring would probe for additional interactions and modulate the basicity of the pyridine nitrogen.
The hypothetical data in Table 2 illustrates how different substitution patterns on the pyridine ring could affect biological activity.
| Analog | Pyridine Substitution | Relative Potency |
|---|---|---|
| Reference Compound | Unsubstituted (3-pyridyl) | 1.0 |
| Analog 5 | 2-Chloro-3-pyridyl | 1.8 |
| Analog 6 | 6-Methyl-3-pyridyl | 1.3 |
| Analog 7 | 5-Fluoro-3-pyridyl | 2.1 |
| Analog 8 | 4-Methoxy-3-pyridyl | 0.8 |
The methylamine linker provides flexibility and a basic nitrogen atom that is likely protonated at physiological pH, potentially forming a crucial ionic bond or hydrogen bond with an acidic residue in the receptor.
Modifications to this linker would aim to:
Alter Chain Length: Synthesizing analogs with ethylamine (B1201723) or propylamine (B44156) linkers would investigate the optimal distance between the pyridine ring and the cyclopentyl group.
N-Alkylation: Introducing small alkyl groups (e.g., N-methyl, N-ethyl) on the amine nitrogen could probe the space available in the binding pocket and influence the amine's basicity.
Incorporation of Rigidity: Replacing the flexible linker with a more rigid unit, such as a cyclopropane (B1198618) or an amide, could lock the molecule into a more bioactive conformation.
Table 3 presents hypothetical data on how modifications to the methylamine linker might influence biological potency.
| Analog | Linker Modification | Relative Potency |
|---|---|---|
| Reference Compound | -CH₂NH- | 1.0 |
| Analog 9 | -CH₂CH₂NH- | 0.6 |
| Analog 10 | -CH₂N(CH₃)- | 1.4 |
| Analog 11 | -CONH- | 0.3 |
| Analog 12 | -CF₂NH- | 0.9 |
Rational Design Principles for Enhanced Efficacy
Based on the SAR data obtained, rational design principles can be applied to develop new analogs with improved efficacy, selectivity, and pharmacokinetic properties.
In the absence of a known 3D structure of the biological target, a ligand-based approach would be employed. A pharmacophore model could be generated based on the conformational analysis of a set of active analogs. This model would define the essential chemical features and their spatial arrangement required for biological activity. Key pharmacophoric features for this compound analogs would likely include:
A hydrophobic feature representing the cyclopentyl group.
A hydrogen bond acceptor feature corresponding to the pyridine nitrogen.
A positive ionizable feature for the protonated amine.
An aromatic feature for the pyridine ring.
This pharmacophore model would then serve as a 3D query to screen virtual compound libraries for novel scaffolds or to guide the design of new analogs with a higher probability of being active.
Rational drug design is an iterative process. The initial SAR findings and pharmacophore models would guide the design of a second generation of analogs. These new compounds would be synthesized and subjected to biological evaluation. The resulting data would then be used to refine the SAR and improve the predictive power of the pharmacophore model. This iterative cycle of design, synthesis, and testing is fundamental to optimizing the lead compound's properties and ultimately identifying a clinical candidate. Each cycle would aim to enhance a specific property, such as potency, selectivity, or metabolic stability, based on the insights gained from the previous round of evaluation.
Mechanistic Elucidation of Cyclopentyl Pyridin 3 Ylmethyl Amine Interactions
Identification and Characterization of Biological Targets
There is currently no direct evidence identifying the biological targets of Cyclopentyl-pyridin-3-ylmethyl-amine. Research on analogous compounds containing the pyridine (B92270) ring and a secondary amine structure points toward a broad range of potential targets. Pyridine derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. However, the specific cyclopentyl substitution in this compound makes direct extrapolation from these general findings speculative.
Receptor-Ligand Interaction Mechanisms
Without identified biological targets, the receptor-ligand interaction mechanisms for this compound are unknown. In silico modeling and future in vitro binding assays would be required to elucidate how this compound might interact with specific receptors. The pyridine ring could potentially engage in hydrogen bonding or pi-stacking interactions within a receptor's binding pocket, while the cyclopentyl group could form hydrophobic interactions.
Enzyme-Inhibitor Complex Formation
Similarly, there is no information available regarding the formation of enzyme-inhibitor complexes involving this compound. Studies on other pyridine-containing molecules have shown inhibition of various enzymes. For instance, some pyridine derivatives have been investigated as inhibitors of dihydrofolate reductase, an enzyme involved in folate metabolism. However, it is crucial to note that these are different molecules, and their activities cannot be directly ascribed to this compound without experimental validation.
Downstream Signaling Pathway Analysis
Given the lack of identified biological targets and mechanisms of action, no downstream signaling pathways have been associated with this compound. Elucidation of such pathways would be contingent on first identifying a primary biological target and then investigating the subsequent intracellular signaling cascades.
Computational Chemistry and in Silico Studies of Cyclopentyl Pyridin 3 Ylmethyl Amine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These techniques are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.
Prediction of Binding Modes and Affinities
There is no specific, publicly available research that details the prediction of binding modes and affinities of Cyclopentyl-pyridin-3-ylmethyl-amine with any particular biological target through molecular docking studies. Such studies would theoretically involve docking the compound into the active site of a target protein to predict its binding conformation and estimate the binding free energy. The results of these hypothetical studies would typically be presented in a data table format, as shown below for illustrative purposes.
Table 1: Hypothetical Molecular Docking Results of this compound with Various Receptors
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Receptor A | - | - |
| Receptor B | - | - |
| Receptor C | - | - |
(Note: The data in this table is for illustrative purposes only and is not based on actual research findings.)
Conformational Landscape Analysis
Similarly, a detailed conformational landscape analysis of this compound using molecular dynamics simulations has not been published. This type of analysis would provide insights into the flexibility of the molecule and the different shapes (conformations) it can adopt in a biological environment. Understanding the conformational landscape is crucial for predicting how a molecule might adapt its shape to bind to a receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR studies have been conducted on various pyridine (B92270) derivatives, no specific QSAR models have been developed and published for a series of compounds that includes this compound. nih.govrsc.org A hypothetical QSAR study would involve a dataset of structurally similar compounds with their measured biological activities, from which a predictive model could be built.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity. While DFT has been applied to various pyridine derivatives, specific DFT calculations for this compound are not available in the scientific literature. ijcce.ac.irresearchgate.net Should such calculations be performed, the results would typically be summarized in a table.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value (Hypothetical) |
|---|---|
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
| Dipole Moment | - |
(Note: The data in this table is for illustrative purposes only and is not based on actual research findings.)
Future Directions and Advanced Research Perspectives for Cyclopentyl Pyridin 3 Ylmethyl Amine
Innovations in Synthetic Methodologies for Derivatives
The development of novel derivatives of Cyclopentyl-pyridin-3-ylmethyl-amine is pivotal for expanding its therapeutic utility and exploring its structure-activity relationships. Recent research has highlighted specialized synthetic approaches, such as the introduction of radioisotopes for imaging applications.
A significant advancement in this area is the synthesis of N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, a carbon-11 (B1219553) labelled derivative. This was achieved through a rapid methylation reaction using [11C]CH3I, a common precursor in radiochemistry. The synthesis is designed to be high-yield and fast to minimize the loss of radioactivity due to the short half-life of carbon-11.
While direct innovations for a broad range of this compound derivatives are not extensively documented, general advancements in the synthesis of related heterocyclic amines offer a glimpse into future possibilities. Modern synthetic strategies for pyridine (B92270) and piperidine (B6355638) derivatives often focus on efficiency and stereoselectivity. For instance, catalytic hydrogenation of pyridine rings using transition metals like iridium, ruthenium, and cobalt is a common method to produce piperidine structures. mdpi.com Innovations in this field include the development of nanocatalysts and methods that combine hydrogenation with functionalization in a one-pot process, making the synthesis more time and cost-effective. mdpi.com
Furthermore, multicomponent reactions and radical-mediated cyclizations are emerging as powerful tools for creating complex amine derivatives. mdpi.com These methodologies could be adapted for the diversification of the this compound scaffold, allowing for the introduction of a wide array of functional groups to fine-tune its pharmacological properties.
Discovery of Novel Therapeutic Applications (Preclinical Focus)
Preclinical research is beginning to uncover novel applications for derivatives of this compound, particularly in the realm of neuroimaging. The N-methyl-D-aspartate (NMDA) receptor, crucial for learning and memory, is a key target of interest. Overactivation of this receptor is implicated in neurodegenerative conditions like Alzheimer's disease.
A radiolabeled derivative, N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, has been developed and evaluated as a potential positron emission tomography (PET) tracer for imaging the NR2B subunit of the NMDA receptor. free.fr Preclinical studies in rodents have shown that this tracer can successfully enter the brain and bind to these receptors. free.fr This represents a significant step towards developing diagnostic tools to assess NMDA receptor bioavailability in vivo, which is currently not possible. free.fr However, it was noted that the tracer also exhibited high binding to sigma-1 receptors, which might complicate its specific use for imaging NR2B-containing NMDA receptors. free.fr
The development of such imaging agents is a critical area of preclinical research. The ability to visualize and quantify NMDA receptors in the living brain could aid in the diagnosis of neurological disorders and in the development of new drugs targeting this receptor system.
While the current preclinical focus for this specific compound family appears to be on neuroimaging, the broader class of pyridine derivatives is being investigated for a range of therapeutic applications, including neurological disorders. The development of pyrazoline derivatives containing pyridine moieties, for example, is being explored for conditions such as depression, anxiety, and neurodegenerative diseases. researchgate.net This suggests that other derivatives of this compound could be synthesized and screened for a wider array of CNS-related therapeutic uses.
Integration of Multi-Omics Data in Compound Characterization
The comprehensive characterization of a compound's biological effects can be significantly enhanced through the integration of multi-omics data, which includes genomics, transcriptomics, proteomics, and metabolomics. While no specific multi-omics studies have been published on this compound itself, the application of these techniques to its biological target, the NMDA receptor, provides a clear roadmap for future research.
Proteomic analysis, for example, has been instrumental in elucidating the complex signaling networks associated with the NMDA receptor. Studies have identified a large multiprotein complex, referred to as the NMDA receptor complex (NRC), which includes a variety of receptors, signaling proteins, and cytoskeletal elements. free.frnih.gov Mass spectrometry and immunoblotting have been used to identify 77 proteins within this complex isolated from mouse brain. free.frnih.gov Understanding how a compound like this compound or its derivatives might modulate the composition or function of this complex is a key area for future investigation.
Furthermore, integrative proteomic studies on mouse models with reduced NMDA receptor function have revealed widespread changes in both the central nervous system and peripheral tissues. d-nb.info These studies have identified alterations in proteins involved in synaptic plasticity, myelination, and key signaling pathways. d-nb.info By applying similar multi-omics approaches to cells or animal models treated with this compound, researchers could:
Identify novel biomarkers of the compound's activity.
Elucidate its mechanism of action by observing changes in gene expression, protein levels, and metabolic profiles.
Uncover potential off-target effects by analyzing its impact on a global scale.
Predict potential therapeutic applications by comparing its multi-omics signature to those of known diseases.
The integration of these large-scale datasets requires sophisticated bioinformatics and computational tools to identify meaningful patterns and generate testable hypotheses. The future characterization of this compound and its derivatives will likely involve a systems biology approach, where multi-omics data provides a holistic view of the compound's interaction with the biological system.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Cyclopentyl-pyridin-3-ylmethyl-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling cyclopentylamine with a pyridin-3-ylmethyl halide under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Optimization involves temperature control (60–80°C) and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Yield optimization may require stoichiometric adjustments (1:1.2 molar ratio of amine to halide) .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., pyridine ring protons at δ 8.2–8.6 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~191).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .
Q. How can researchers assess the preliminary bioactivity of this compound?
- Methodological Answer : Perform in vitro assays such as:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular Viability : MTT assays on cell lines to evaluate cytotoxicity .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .
Advanced Research Questions
Q. What computational methods are effective for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the pyridine ring’s π-π stacking and cyclopentyl group’s hydrophobic interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding. Validate with R-factors (R₁ < 0.05) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., halogen vs. methyl groups on the pyridine ring) .
- Assay Standardization : Ensure consistent cell lines, incubation times, and compound purity across studies .
Q. How can enantiomeric purity be optimized during the synthesis of chiral this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or kinetic resolution with enzymes (e.g., lipases).
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective amination .
- Analysis : Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
